4'-tert-Butylacetophenone
Overview
Description
4’-tert-Butylacetophenone is a para-substituted acetophenone . It is used in the synthesis of 2-pyridone derivatives . It is also used as a pharmaceutical intermediate .
Synthesis Analysis
The synthesis of 4’-tert-Butylacetophenone involves several steps . After the reaction mixture is stirred, it is extracted with ethyl acetate three times. The organic phases from the extractions are combined and treated with a Heidolph rotary evaporator at a speed of 120rpm, a temperature of 38°C, and a vacuum of 0.1Mpa for about 5 minutes. Then, it is subjected to column chromatography using 200 mesh silica gel. The eluent is petroleum ether: ethyl acetate at approximately 20:1. The target compound, 4’-tert-Butylacetophenone, is then isolated .Molecular Structure Analysis
The molecular formula of 4’-tert-Butylacetophenone is C12H16O . Its average mass is 176.255 Da and its monoisotopic mass is 176.120117 Da .Chemical Reactions Analysis
4’-tert-Butylacetophenone may be used in the synthesis of 2-pyridone derivatives . Their fluorescence spectra have also been evaluated .Physical And Chemical Properties Analysis
4’-tert-Butylacetophenone is a liquid . It has a refractive index of 1.52 at 20°C . Its boiling point is 107-108 °C at 5 mmHg and its melting point is 17-18 °C . The density of 4’-tert-Butylacetophenone is 0.964 g/mL at 25 °C .Scientific Research Applications
Environmental Toxicology : 4-tert-butylphenol, a compound related to 4'-tert-Butylacetophenone, exhibits weak estrogenic activity in fish, suggesting environmental impacts when released in water bodies (Jobling & Sumpter, 1993).
Pharmaceuticals and Cosmetics : In the production of emulsions, 4'-tert-Butylacetophenone is used as a model active ingredient to study the diffusion of aromatic compounds from oil droplets in water (Hengelmolen & Vincent, 1997).
Materials Science : A process involving 4'-tert-Butylacetophenone is used for curing acid-curable resins, suggesting its role in manufacturing and industrial applications (O'Ryan, Schmidt, & Noseworthy, 2002).
Aquatic Biology : Research on 4-tert-butyl phenol, closely related to 4'-tert-Butylacetophenone, has shown that it can cause endocrine disruption and metabolic changes in fish, indicating its ecological and biological significance (Barse et al., 2006).
Organic Chemistry : 4'-tert-Butylacetophenone is involved in the synthesis of pyrrole derivatives, demonstrating its use in chemical synthesis and research (Kaur & Kumar, 2018).
Chemical Research : Studies on the bromination of derivatives of 4'-tert-Butylacetophenone provide insights into chemical reactions and mechanisms (Volod’kin, Ershov, & Portnykh, 1967).
Medical Diagnostics : The compound is used in the analysis of catecholamine metabolites in urine, highlighting its role in clinical chemistry and diagnostics (Muskiet et al., 1981).
Green Chemistry : 4'-tert-Butylacetophenone derivatives are studied for environmentally friendly acylation processes, aligning with the principles of sustainable and green chemistry (Yadav & Joshi, 2002).
Safety And Hazards
4’-tert-Butylacetophenone is a flammable liquid and vapour . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid ingestion and inhalation, and avoid dust formation . It should be kept away from open flames, hot surfaces, and sources of ignition .
Future Directions
properties
IUPAC Name |
1-(4-tert-butylphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-9(13)10-5-7-11(8-6-10)12(2,3)4/h5-8H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYFJYGWNYQCHOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4061337 | |
Record name | Ethanone, 1-[4-(1,1-dimethylethyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4061337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-tert-Butylacetophenone | |
CAS RN |
943-27-1, 43133-94-4 | |
Record name | 4′-tert-Butylacetophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=943-27-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | p-tert-Butylacetophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000943271 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanone, 1-((1,1-dimethylethyl)phenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043133944 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4'-tert-Butylacetophenone | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=826 | |
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Record name | Ethanone, 1-[(1,1-dimethylethyl)phenyl]- | |
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URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethanone, 1-[4-(1,1-dimethylethyl)phenyl]- | |
Source | EPA Chemicals under the TSCA | |
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Record name | Ethanone, 1-[4-(1,1-dimethylethyl)phenyl]- | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-tert-butylacetophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.181 | |
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Record name | P-TERT-BUTYLACETOPHENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JAH8J5D78Y | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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